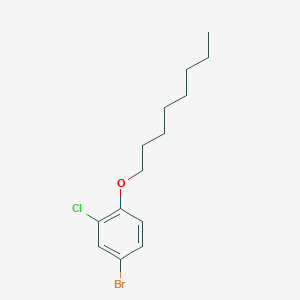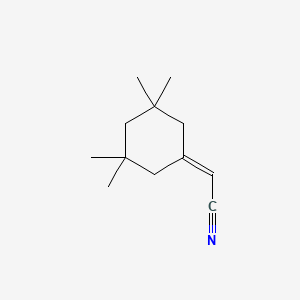![molecular formula C17H15NO5 B8584099 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione](/img/structure/B8584099.png)
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an isoindole-1,3-dione core with a hydroxyl group at the 4 position. Its distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with phthalic anhydride under specific conditions to form the desired isoindole-1,3-dione structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the isoindole-1,3-dione core.
2,4-Dimethoxybenzylamine: Similar structure but with an amine group instead of the isoindole-1,3-dione core.
2,4-Dimethoxybenzaldehyde: Contains the dimethoxybenzyl group with an aldehyde functional group.
Uniqueness
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione is unique due to its combination of the dimethoxybenzyl group and the isoindole-1,3-dione core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Eigenschaften
Molekularformel |
C17H15NO5 |
|---|---|
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
2-[(2,4-dimethoxyphenyl)methyl]-4-hydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-22-11-7-6-10(14(8-11)23-2)9-18-16(20)12-4-3-5-13(19)15(12)17(18)21/h3-8,19H,9H2,1-2H3 |
InChI-Schlüssel |
PFRAJTZNRHTCTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Bromo-phenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8584035.png)

![[3-(Benzyloxy)phenyl]methanesulfonyl chloride](/img/structure/B8584054.png)
![5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine](/img/structure/B8584055.png)





![1-(3,4-Dichlorophenyl)-4-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butyn-1-one](/img/structure/B8584091.png)


